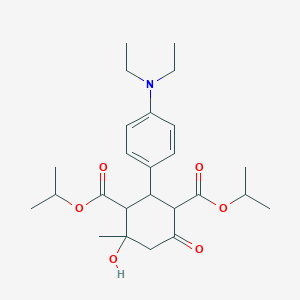![molecular formula C22H19N3O3 B248877 4-(3-methoxy-4-prop-2-ynoxyphenyl)-3-phenyl-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one](/img/structure/B248877.png)
4-(3-methoxy-4-prop-2-ynoxyphenyl)-3-phenyl-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-methoxy-4-prop-2-ynoxyphenyl)-3-phenyl-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one is a synthetic compound that has gained significant attention from the scientific community due to its potential applications in various fields. This compound is commonly referred to as MPP and is a pyrazolopyridine derivative. It has shown promising results in various scientific research studies, and its unique structure has made it a subject of interest for many researchers.
Wirkmechanismus
The mechanism of action of MPP is not yet fully understood. However, studies have shown that MPP can inhibit the activity of certain enzymes such as cyclin-dependent kinase 5 (CDK5) and glycogen synthase kinase 3β (GSK3β). These enzymes are involved in various cellular processes, including cell cycle regulation and apoptosis. Inhibition of these enzymes by MPP can lead to the induction of apoptosis in cancer cells and the prevention of neuronal death.
Biochemical and Physiological Effects:
MPP has been found to have various biochemical and physiological effects. Studies have shown that MPP can induce apoptosis in cancer cells by activating the caspase cascade. MPP has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. MPP has been found to have neuroprotective effects by preventing the death of neurons and reducing oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using MPP in lab experiments is its high potency. MPP has been found to have a high affinity for its target enzymes, making it an effective tool for studying their functions. Another advantage of using MPP is its stability, which allows for long-term storage. However, one limitation of using MPP in lab experiments is its relatively high cost. The synthesis of MPP requires several steps, which can increase the cost of production.
Zukünftige Richtungen
There are several future directions for the research on MPP. One direction is to investigate its potential applications in the treatment of other diseases such as diabetes and cardiovascular diseases. Another direction is to study the structure-activity relationship of MPP and identify more potent derivatives. Additionally, further research is needed to fully understand the mechanism of action of MPP and its effects on various cellular processes.
Conclusion:
In conclusion, 4-(3-methoxy-4-prop-2-ynoxyphenyl)-3-phenyl-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one is a promising synthetic compound that has shown potential applications in various fields of scientific research. Its unique structure and high potency make it an effective tool for studying various cellular processes. Further research is needed to fully understand the mechanism of action of MPP and its potential applications in the treatment of various diseases.
Synthesemethoden
The synthesis of MPP involves the reaction of 3-(4-bromophenyl)-1-prop-2-yn-1-ol with 3-methoxyaniline, followed by cyclization with 2,4-pentanedione. The final product is obtained after purification using column chromatography. This method of synthesis has been reported to have a high yield and is relatively simple.
Wissenschaftliche Forschungsanwendungen
MPP has been found to have various applications in scientific research. One of the most promising applications of MPP is in the field of cancer research. Studies have shown that MPP can inhibit the growth of cancer cells and induce apoptosis in cancer cells. MPP has also been found to have potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. MPP has been found to have neuroprotective effects and can prevent the death of neurons.
Eigenschaften
Produktname |
4-(3-methoxy-4-prop-2-ynoxyphenyl)-3-phenyl-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one |
|---|---|
Molekularformel |
C22H19N3O3 |
Molekulargewicht |
373.4 g/mol |
IUPAC-Name |
4-(3-methoxy-4-prop-2-ynoxyphenyl)-3-phenyl-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one |
InChI |
InChI=1S/C22H19N3O3/c1-3-11-28-17-10-9-15(12-18(17)27-2)16-13-19(26)23-22-20(16)21(24-25-22)14-7-5-4-6-8-14/h1,4-10,12,16H,11,13H2,2H3,(H2,23,24,25,26) |
InChI-Schlüssel |
CYNOINIFCIZBFS-UHFFFAOYSA-N |
Isomerische SMILES |
COC1=C(C=CC(=C1)C2CC(=O)N=C3C2=C(NN3)C4=CC=CC=C4)OCC#C |
SMILES |
COC1=C(C=CC(=C1)C2CC(=O)N=C3C2=C(NN3)C4=CC=CC=C4)OCC#C |
Kanonische SMILES |
COC1=C(C=CC(=C1)C2CC(=O)N=C3C2=C(NN3)C4=CC=CC=C4)OCC#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-1-phenylethanol](/img/structure/B248794.png)
methanone](/img/structure/B248796.png)





![1-[(4-methoxyphenyl)sulfonyl]-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine](/img/structure/B248805.png)

![Methyl 4-{[4-(2-thienylcarbonyl)-1-piperazinyl]methyl}phenyl sulfide](/img/structure/B248807.png)
![1-[(4-Methoxyphenyl)sulfonyl]-4-(naphthalen-1-ylmethyl)piperazine](/img/structure/B248810.png)
![1-Isopropyl-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B248814.png)

